![molecular formula C8H10BrF2N3 B13316083 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound that features a bromine atom, a difluorocyclobutyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method involves the reaction of 1-bromo-4-(3,3-difluorocyclobutyl)benzene with appropriate reagents to introduce the pyrazole ring. The reaction conditions often include the use of dichloromethane as a solvent and cooling to low temperatures, such as -70°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield ketones or aldehydes.
Aplicaciones Científicas De Investigación
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclobutyl group and pyrazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(3,3-difluorocyclobutyl)benzene: Similar structure but lacks the pyrazole ring.
4-Bromo-1,3-dimethyl-1H-pyrazole: Similar pyrazole ring but different substituents.
Uniqueness
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the difluorocyclobutyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H10BrF2N3 |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
4-bromo-1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrF2N3/c9-6-4-14(13-7(6)12)3-5-1-8(10,11)2-5/h4-5H,1-3H2,(H2,12,13) |
Clave InChI |
UWOYXAOKJBUPGX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)CN2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
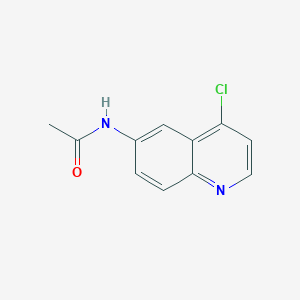
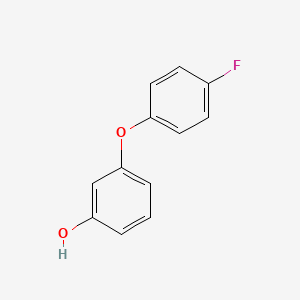
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
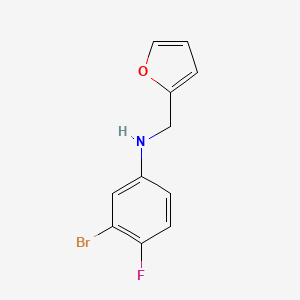
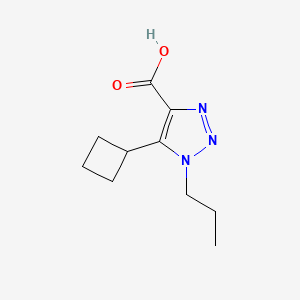
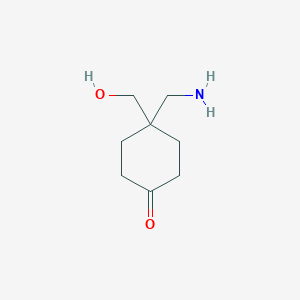
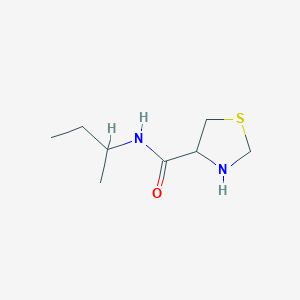
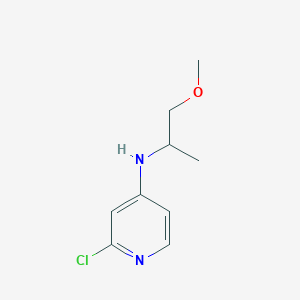

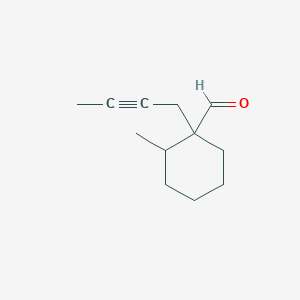
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
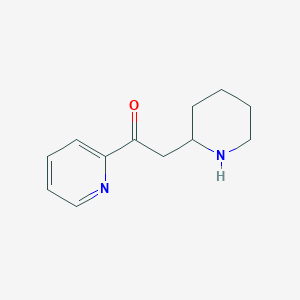
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
